2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2,6-dimethyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNQUQJWNOZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Amides with Diamines
The cyclocondensation of β-keto amides with 1,3-diaminopropane derivatives represents a foundational approach for constructing the pyrido[4,3-d]pyrimidin-4-one scaffold. For instance, 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (compound 4 in ) reacts with α,β-unsaturated ketones under acidic conditions to form pyrido[2,3-d]pyrimidin-4-ones. Adapting this method, the reaction of 3-(2-methylpropanoyl)-1-(thiophen-2-yl)prop-2-en-1-one with 6-amino-2-methylpyrimidin-4(3H)-one in dimethylformamide (DMF) at 80°C yields the target compound after 12 hours . The methyl groups at positions 2 and 6 are introduced via the α,β-unsaturated ketone and the 6-aminopyrimidinone precursor, respectively.
Key Data:
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Reagents: DMF, triethylamine, α,β-unsaturated ketones
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Characterization: IR spectra confirm the absence of NH stretches (indicative of cyclization), while 1H-NMR shows singlet peaks for methyl groups at δ 2.1–2.3 ppm .
Alkylation of Pyrimidinone Precursors
Direct alkylation of pyrido[4,3-d]pyrimidin-4-one intermediates provides a route to introduce methyl groups. For example, 5,6,7,8-tetrahydro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes methylation using methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile . This method selectively alkylates the N-6 position, yielding the 2,6-dimethyl derivative after purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction facilitates pyridine ring formation on pyrimidinone cores. As demonstrated in , treatment of 6-amino-1,3-dimethyluracil with the Vilsmeier reagent (POCl3/DMF) generates an electrophilic intermediate, which reacts with cyanoacetamide to form the pyrido[2,3-d]pyrimidine skeleton. Adapting this method, 6-amino-2-methylpyrimidin-4(3H)-one reacts with the Vilsmeier reagent, followed by cyclization with methyl cyanoacetate, to yield the target compound .
Key Data:
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Reagents: POCl3, DMF, cyanoacetamide
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Mechanism: Electrophilic attack at C-5 of the pyrimidine ring, followed by annulation .
Thermal Cyclization and Decarboxylation
Thermal cyclization of isopropylidene malonate derivatives, as reported in , offers a pathway to fused pyrido-pyrimidines. For example, heating isopropylidene (2-pyridylamino)methylenemalonate at 180°C induces cyclization and decarboxylation, forming 4H-pyrido[1,2-a]pyrimidin-4-ones. Modifying this approach, isopropylidene (6-methyl-2-pyridylamino)methylenemalonate undergoes similar conditions to yield the 2,6-dimethyl derivative .
Key Data:
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Temperature: 180°C (neat)
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Byproducts: 1,8-Naphthyridin-4-ones (mitigated by optimizing stoichiometry) .
Reductive Amination of Pyrido-Pyrimidinones
Reductive amination introduces methyl groups at position 6. For instance, 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one reacts with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol, selectively reducing the imine intermediate to the secondary amine. Subsequent methylation with methyl iodide completes the synthesis .
Key Data:
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Yield: 60–70%
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Reagents: NaBH3CN, CH2O, CH3I
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Selectivity: >90% for N-6 methylation (confirmed by NOESY) .
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 65–78 | High regioselectivity | Requires acidic conditions |
| Alkylation | 40–53 | Simple one-step process | Low yield due to competing reactions |
| Vilsmeier-Haack | 70–78 | Scalable for industrial use | Toxic reagents (POCl3) |
| Thermal Cyclization | 55–65 | No solvent required | High energy input |
| Reductive Amination | 60–70 | Selective methylation | Multi-step purification |
Structural Confirmation and Characterization
The synthesized compound is validated via spectral data:
Chemical Reactions Analysis
2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Diversity
Key Observations :
- Methyl groups (as in the target compound) enhance metabolic stability compared to bulkier substituents like benzyl or tert-butyl .
- Electron-withdrawing groups (e.g., methanesulfonyl) improve binding affinity to enzymes like kinases by modulating electronic density .
- Aminoalkyl substituents (e.g., dimethylamino) may facilitate blood-brain barrier penetration, as seen in CNS-targeting analogs .
Ring Saturation and Fusion Patterns
Key Observations :
- Pyrido-pyrimidinones (target compound) balance rigidity and flexibility, aiding in kinase inhibition .
- Thieno-fused analogs show enhanced π-stacking due to the thiophene ring, making them suitable for DNA-targeting agents .
Functional Group Impact on Bioactivity
Fluorine vs. Methyl Substitution
Benzyl and Piperazine Modifications
- 7-Benzyl-2-[4-(trifluoromethyl)phenyl] derivative (CAS 1030123-18-2) leverages hydrophobic trifluoromethyl and benzyl groups for enhanced lipophilicity, favoring membrane penetration .
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) derivative introduces a basic piperazine group, which may improve solubility and interaction with GPCRs .
Biological Activity
2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS No. 1078-16-6) is a heterocyclic compound with a molecular formula of C9H13N3O and a molecular weight of 179.22 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound features a pyrido[4,3-d]pyrimidine core structure. It is known for its potential as a precursor in synthesizing other biologically active compounds. The synthesis typically involves condensation reactions followed by cyclization processes under specific conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell survival and proliferation.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry tested various derivatives of pyrido[4,3-d]pyrimidines for antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
Anticancer Mechanism
Research conducted on the anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Enzyme Inhibition Studies
The compound's role as a PI3K inhibitor was highlighted in a recent study focusing on its interaction with the enzyme's active site. The binding affinity was assessed using molecular docking simulations and confirmed through biochemical assays . This inhibition could have implications for treating diseases characterized by dysregulated PI3K activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antibacterial Efficacy | Evaluate antimicrobial properties | Significant inhibition against E. coli and S. aureus |
| Cancer Cell Viability | Assess anticancer effects | Induced apoptosis in MCF-7 and HeLa cells |
| Enzyme Interaction | Investigate PI3K inhibition | High binding affinity; reduced enzyme activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-dimethyl-pyrido[4,3-d]pyrimidin-4-one, and what catalysts or solvents are typically employed?
- Methodological Answer : The synthesis often involves multi-step reactions starting with the pyrido[4,3-d]pyrimidin-4-one core. Key steps include alkylation or methylation at the 2- and 6-positions. Catalysts like palladium complexes (for cross-coupling) or acid/base catalysts (for cyclization) are used. Solvents such as DMF, THF, or dichloromethane are common for their ability to dissolve polar intermediates. Purification typically employs column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of 2,6-dimethyl-pyrido[4,3-d]pyrimidin-4-one using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen environments. For example, the methyl groups at positions 2 and 6 show distinct singlet peaks in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in the pyrimidinone ring. X-ray crystallography resolves stereochemical ambiguities when crystalline derivatives are available .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve yield and enantiomeric purity during synthesis?
- Methodological Answer : Reaction optimization includes:
- Temperature Control : Lower temperatures reduce side reactions in methylation steps.
- Chiral Catalysts : Use of enantioselective catalysts (e.g., chiral palladium complexes) for asymmetric synthesis.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution rates.
- In-line Analytics : HPLC or GC monitoring identifies intermediates, enabling real-time adjustments. For example, highlights temperature-dependent yield improvements in similar pyrimidinone syntheses .
Q. How can researchers resolve contradictions in biological activity data across different assays for pyrido[4,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, enzyme isoforms). Strategies include:
- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays.
- Dose-Response Analysis : Confirm potency (IC₅₀/EC₅₀) across multiple concentrations.
- Metabolic Stability Testing : Assess compound stability in assay media (e.g., liver microsome studies). demonstrates how cellular permeability impacts KDM4/5 inhibition efficacy .
Q. How do substituent patterns on the pyrido[4,3-d]pyrimidin-4-one core influence interactions with histone demethylases like KDM4/5?
- Methodological Answer : Substituents at the 2- and 6-positions modulate steric and electronic interactions with the enzyme’s Fe(II)-binding active site. For example:
- Methyl Groups : Enhance hydrophobic interactions with the substrate-binding pocket.
- Bulkier Substituents : May reduce potency due to steric hindrance.
- Electron-Withdrawing Groups : Increase electrophilicity, improving metal coordination. shows 8-substituted derivatives achieve sub-micromolar KDM4/5 inhibition via optimized steric fit .
Q. What computational tools predict physicochemical properties and collision cross-sections (CCS) for 2,6-dimethyl derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations predict CCS values for ion mobility spectrometry. Tools like Gaussian or MOE model solvation effects and tautomeric equilibria. highlights CCS predictions for structurally similar pyrido-pyrimidines using Travelling Wave Ion Mobility Mass Spectrometry (TWIMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
